[(Dimethylamino)[(triphenyl-lambda5-phosphanylidene)amino]phosphoryl]dimethylamine
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Overview
Description
Chemical Formula: CHOP
Molecular Weight: 334.35 g/mol
Common Name: Methyl (triphenylphosphoranylidene)acetate
IUPAC Name: (Methoxycarbonylmethylene)triphenylphosphorane
Appearance: White to off-white powder
Melting Point: 168-172 °C (lit.)
Boiling Point: 165-170 °C
Solubility: Slightly soluble in acetonitrile and chloroform
Safety Information: Irritant (Xi), air-sensitive
Use: Often employed as a Wittig reagent for synthesizing α,β-unsaturated esters from aldehydes.
Preparation Methods
Wittig Reaction: The compound is commonly prepared via the Wittig reaction, where it reacts with an aldehyde or ketone to form an α,β-unsaturated ester. Triphenylphosphine oxide (Ph₃P=O) is generated as a byproduct.
Industrial Production: Although not widely produced industrially, it can be synthesized on a larger scale using similar methods.
Chemical Reactions Analysis
Reactivity: As a Wittig reagent, it undergoes reactions with aldehydes and ketones.
Common Reagents: Aldehydes or ketones, triphenylphosphine (Ph₃P), and base (e.g., sodium hydride, sodium methoxide).
Major Products: The major product is the α,β-unsaturated ester formed by the reaction with the carbonyl compound.
Scientific Research Applications
Chemistry: Used in synthetic organic chemistry for carbon-carbon bond formation.
Biology: Limited applications, but its reactivity can be harnessed for specific transformations.
Medicine: No direct medical applications.
Industry: Not widely used industrially due to its specialized nature.
Mechanism of Action
- The compound acts as a nucleophilic carbon source in the Wittig reaction. It forms a ylide intermediate with triphenylphosphine, which then reacts with the carbonyl compound to yield the desired product.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H27N3OP2 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[dimethylamino-[(triphenyl-λ5-phosphanylidene)amino]phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C22H27N3OP2/c1-24(2)28(26,25(3)4)23-27(20-14-8-5-9-15-20,21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19H,1-4H3 |
InChI Key |
GGVRVEUVYKUAPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=O)(N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
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